molecular formula C6H5BrF2N2O2 B8037112 methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B8037112
M. Wt: 255.02 g/mol
InChI Key: LLDUNNJDMAZRQN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a difluoromethyl group at position 1, and a methyl ester at position 2. This compound is structurally significant due to its electron-withdrawing substituents (Br, CF₂H), which influence its reactivity and physical properties. Pyrazole derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in synthetic modifications.

Properties

IUPAC Name

methyl 4-bromo-1-(difluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O2/c1-13-5(12)4-3(7)2-11(10-4)6(8)9/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDUNNJDMAZRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating agents and difluoromethylating reagents. One common method includes the bromination of a pyrazole precursor followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of fungicides and herbicides due to its bioactive properties.

    Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and stability, while the bromine atom facilitates its incorporation into larger molecular frameworks. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic or agricultural effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate and related pyrazole derivatives:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Not explicitly provided 4-Br, 1-CF₂H, 3-COOCH₃ C₇H₆BrF₂N₂O₂ ~267.04 (estimated) Intermediate for cross-coupling reactions; potential agrochemical/pharmaceutical precursor .
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate 932-65-0 4-Br, 1-CH₃, 3-COOCH₃ C₆H₅BrN₂O₂ 233.02 Lower molecular weight; reduced fluorination may decrease lipophilicity .
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate 1823403-85-5 4-Br, 1-CF₃CH₂, 3-COOCH₃ C₇H₆BrF₃N₂O₂ 287.03 Higher fluorine content enhances metabolic stability; used in drug discovery .
4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole 1215295-92-3 4-Br, 1-CF₂H, 3-CH₃ C₅H₅BrF₂N₂ 211.01 Lacks ester group; simpler structure for nucleophilic substitution .
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole 1437794-62-1 4-Br, 3-CF₂H, 1-CH₃ C₅H₅BrF₂N₂ 211.01 Difluoromethyl at position 3 alters electronic effects; impacts regioselectivity .

Key Findings:

Substituent Effects on Reactivity :

  • The bromine atom at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making these compounds valuable intermediates. The difluoromethyl group (CF₂H) at position 1 provides moderate electron-withdrawing effects, balancing reactivity and stability compared to trifluoroethyl (CF₃CH₂) .
  • Ester vs. Acid Derivatives : Methyl esters (e.g., the target compound) are more volatile and easier to handle than carboxylic acids (e.g., 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]acetic acid), which may require protective-group strategies .

Physical Properties :

  • Fluorinated substituents increase molecular weight and lipophilicity. For example, the trifluoroethyl analog (287.03 g/mol) is heavier than the difluoromethyl derivative (~267.04 g/mol) .
  • The ester group enhances solubility in organic solvents, aiding purification and formulation .

Applications :

  • Pharmaceuticals : Trifluoroethyl-substituted pyrazoles are prioritized in drug design due to improved metabolic stability .
  • Agrochemicals : Difluoromethyl groups are favored for their balance of electronegativity and steric bulk, enhancing pesticidal activity .

Biological Activity

Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C7H6BrF2N2O2
  • Molecular Weight : Approximately 227.02 g/mol
  • Functional Groups : Contains a bromine atom, a difluoromethyl group, and a carboxylate ester group.

These structural components enhance its reactivity and binding affinity to biological targets, making it a candidate for pharmacological studies.

Antimicrobial and Antifungal Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial and antifungal activities. The difluoromethyl group is believed to enhance the compound's binding affinity to microbial targets, which may contribute to its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial32 μg/mL
Compound BAntifungal16 μg/mL
Compound CAntiviral25 μg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

Case Study: In Vitro Anticancer Activity

In a study conducted by Akhtar et al., several pyrazole derivatives were synthesized and evaluated for their anticancer properties. This compound demonstrated an IC50 value of approximately 15 μM against human colon adenocarcinoma cells (HT-29), indicating significant cytotoxicity compared to standard chemotherapeutics .

Table 2: IC50 Values of this compound

Cell LineIC50 (μM)Reference
HT-29 (Colon Cancer)15
A549 (Lung Cancer)20
MCF-7 (Breast Cancer)18

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : Its structural features allow it to interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of pyrazole precursors. A common approach involves:

Bromination : Introducing bromine at the 4-position using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions.

Difluoromethylation : Substitution at the 1-position via nucleophilic displacement with difluoromethylating agents (e.g., ClCF₂H) in the presence of a base like K₂CO₃ .

Esterification : Methanol-mediated esterification of the carboxylic acid precursor under acidic conditions (e.g., H₂SO₄).

  • Critical Factors : Reaction temperature (60–80°C for difluoromethylation), solvent polarity (DCE/HFIP mixtures improve catalytic efficiency ), and catalyst choice (e.g., Ru complexes for decarboxylative coupling ). Yields typically range from 45–70%, with purity confirmed via HPLC.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • The difluoromethyl group (-CF₂H) shows a characteristic triplet in ¹H NMR (δ ~6.0 ppm, J = 56 Hz) and a doublet in ¹⁹F NMR (δ ~-120 ppm).
  • The pyrazole ring protons exhibit splitting patterns consistent with adjacent substituents (e.g., bromine at C4 causes deshielding of C3 and C5 protons) .
  • IR : Strong absorption bands at ~1720 cm⁻¹ (C=O ester) and ~1150 cm⁻¹ (C-F stretching).
  • Purity : HPLC with UV detection (λ = 254 nm) and comparison to reference standards from Sigma-Aldrich analogs .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of difluoromethyl groups in pyrazole derivatives?

  • Methodological Answer :

  • Catalyst Optimization : Use of Ru(dtbbpy)₃₂ (0.025 equiv.) suppresses undesired dehalogenation and enhances selectivity for N-difluoromethylation .
  • Solvent Engineering : Mixed solvents like DCE/HFIP (2:1) stabilize reactive intermediates and reduce hydrolysis .
  • Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the difluoromethylating agent.

Q. How does the electron-withdrawing effect of the difluoromethyl group influence the reactivity of the pyrazole ring in cross-coupling reactions?

  • Methodological Answer :

  • The -CF₂H group increases electrophilicity at C4 (bromine site), facilitating Suzuki-Miyaura couplings with aryl boronic acids. For example:
  • Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C achieves >80% conversion .
  • Computational DFT studies (B3LYP/6-31G*) show reduced electron density at C4 (Mulliken charge: +0.32 vs. +0.18 in non-fluorinated analogs), corroborating enhanced reactivity .

Q. What computational methods are suitable for predicting regioselectivity in electrophilic substitutions of brominated pyrazole carboxylates?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with M06-2X/def2-TZVP to model transition states and identify kinetic vs. thermodynamic control.
  • NBO Analysis : Quantifies hyperconjugative interactions; the bromine atom directs electrophiles to C5 due to σ*(C-Br) antibonding orbital interactions .
  • Validation : Cross-reference computational results with X-ray crystallographic data (e.g., C–C bond lengths <1.48 Å confirm regioselectivity ).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for difluoromethylation reactions across studies?

  • Methodological Answer :

  • Variable Screening : Design of Experiments (DoE) identifies critical factors (e.g., base strength, solvent ratio). For example, K₂CO₃ outperforms NaH in polar aprotic solvents .
  • Byproduct Analysis : LC-MS can detect competing hydrolysis products (e.g., carboxylic acids) when ester groups are incompletely protected .
  • Reproducibility : Follow protocols from peer-reviewed syntheses (e.g., triazenylpyrazole precursors in Beilstein J. Org. Chem. ).

Applications in Drug Discovery

Q. What in vitro assays validate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Kinase Inhibition : Screen against recombinant kinases (e.g., JAK2) using ADP-Glo™ assays. IC₅₀ values <1 µM indicate potency .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with EC₅₀ compared to controls like cisplatin.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .

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